N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide is a chemical compound with the molecular formula C14H10N2OS It is a benzamide derivative that incorporates a benzo[d]thiazole moiety and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide typically involves the reaction of benzo[d]thiazole derivatives with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the benzo[d]thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylated products or modified benzo[d]thiazole derivatives.
Substitution: Various substituted benzamides and benzo[d]thiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-6-yl)benzamide
- 2-(methylthio)benzamide
- Benzo[d]thiazole derivatives
Uniqueness
N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide is unique due to the presence of both the benzo[d]thiazole and methylthio groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved solubility, and better pharmacokinetic profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-12-14(8-10)20-9-16-12/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUQYMCRZEJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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